(2-Iodoethyl)(methyl)mercury
Description
(2-Iodoethyl)(methyl)mercury is an organomercury compound with the hypothetical structure CH₃Hg-CH₂CH₂I, where a methyl group and a 2-iodoethyl group are covalently bonded to a mercury atom.
Properties
CAS No. |
183428-22-0 |
|---|---|
Molecular Formula |
C3H7HgI |
Molecular Weight |
370.58 g/mol |
IUPAC Name |
2-iodoethyl(methyl)mercury |
InChI |
InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3; |
InChI Key |
UNYCYAXAYZIRNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Hg]CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:
CH3HgCl+C2H4I2→CH3HgC2H4I+HCl
Industrial Production Methods
Industrial production of (2-Iodoethyl)(methyl)mercury involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Mercury(II) iodide and other mercury(II) compounds.
Reduction: Elemental mercury and methylmercury.
Substitution: Various organomercury halides depending on the substituent used.
Scientific Research Applications
(2-Iodoethyl)(methyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Toxicity and Environmental Impact
- Methylmercury Compounds : Exhibit extreme neurotoxicity, with mechanisms linked to mitochondrial dysfunction and oxidative stress. Methylmercury bioaccumulates in aquatic food chains, as seen in studies on fish and human exposure .
- Ethylmercury Derivatives: While less persistent than methylmercury, ethylmercury compounds like thimerosal degrade into inorganic mercury, posing risks in medical applications .
- (2-Iodoethyl)(methyl)mercury: The iodine substituent may alter metabolic pathways compared to chloride or methyl analogs.
Table 2: Toxicity Data for Select Organomercury Compounds
Analytical Detection Methods
Electrochemical techniques like anodic stripping voltammetry (ASV) are preferred for mercury quantification due to low detection limits (~0.1 µg/L) . Liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP/MS) effectively speciates mercury compounds, distinguishing methyl-, ethyl-, and phenylmercury with detection limits of 4 µg/kg in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
